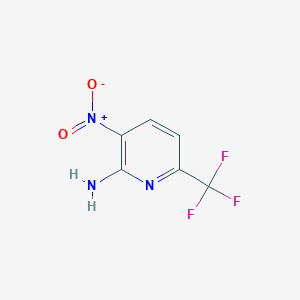

3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-nitro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)4-2-1-3(12(13)14)5(10)11-4/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMYCFONKCAXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695310 | |

| Record name | 3-Nitro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893444-21-8 | |

| Record name | 3-Nitro-6-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893444-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine, a key building block in modern medicinal chemistry and agrochemical research. The document elucidates the strategic considerations behind the synthetic pathway, focusing on the direct nitration of 2-Amino-6-(trifluoromethyl)pyridine. It offers a detailed, step-by-step protocol grounded in established chemical principles, alongside a discussion of the reaction mechanism, safety considerations, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous resource for the preparation of this important heterocyclic compound.

Introduction: Significance and Applications

This compound is a highly functionalized pyridine derivative of significant interest in the development of novel therapeutic agents and agrochemicals.[1] The presence of three distinct functional groups—an amine, a nitro group, and a trifluoromethyl group—on the pyridine scaffold provides a versatile platform for diverse chemical modifications. The trifluoromethyl group, in particular, is a bioisostere for various functionalities and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1]

The nitro-pyridylamine core is a recurring motif in compounds targeting a range of biological pathways. For instance, derivatives of this scaffold have been investigated as potent androgen receptor antagonists for the treatment of prostate cancer.[2][3] Furthermore, the broader class of nitro(het)arenes is integral to numerous approved drugs and bioactive molecules, underscoring the importance of reliable synthetic routes to these intermediates.[4]

This guide focuses on the most direct and atom-economical approach to this compound: the electrophilic nitration of the readily available starting material, 2-Amino-6-(trifluoromethyl)pyridine.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached through a direct nitration of the parent amine. This strategy is predicated on the directing effects of the substituents on the pyridine ring.

Diagram of the Retrosynthetic Pathway:

Caption: Retrosynthetic analysis of the target molecule.

The amino group at the 2-position is a strong activating group and an ortho-, para-director. The trifluoromethyl group at the 6-position is a deactivating group. In electrophilic aromatic substitution on pyridine, the incoming electrophile typically avoids the position meta to the ring nitrogen. The directing effects of the amino group favor substitution at the 3- and 5-positions. Steric hindrance from the adjacent trifluoromethyl group may disfavor substitution at the 5-position, thus kinetically and thermodynamically favoring the formation of the 3-nitro isomer.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized procedure based on established methods for the nitration of aminopyridines.[5]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Example |

| 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 | 162.11 | >97% | Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98% | Fisher Scientific |

| Fuming Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | >90% | VWR |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | - |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | >99% | Acros Organics |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | MilliporeSigma |

| Hexanes | 110-54-3 | 86.18 | ACS Grade | J.T. Baker |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | >99% | Alfa Aesar |

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle with temperature controller

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Diagram of the Experimental Workflow:

Caption: Step-by-step experimental workflow.

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).

-

Dissolution of Starting Material: While stirring, slowly and portion-wise add 2-Amino-6-(trifluoromethyl)pyridine (10.0 g, 61.7 mmol) to the sulfuric acid. The addition should be controlled to maintain the temperature below 25 °C.

-

Cooling: Cool the resulting solution to 0-5 °C using an ice bath.

-

Nitration: Charge the dropping funnel with fuming nitric acid (4.2 mL, 92.5 mmol). Add the nitric acid dropwise to the stirred sulfuric acid solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a beaker containing crushed ice (200 g).

-

Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate or by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. A yellow precipitate will form.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with copious amounts of cold deionized water to remove any residual acid and inorganic salts.

-

Drying: Dry the crude product under vacuum to a constant weight.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Safety and Hazard Considerations

This synthesis involves the use of highly corrosive and oxidizing acids. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid and Fuming Nitric Acid: Both are highly corrosive and can cause severe burns. Handle with extreme care. Nitric acid is also a strong oxidizing agent.

-

Nitration Reaction: Nitration reactions are exothermic and can run away if the temperature is not carefully controlled. Ensure efficient cooling and slow addition of the nitrating agent.

-

Quenching and Neutralization: The quenching of the strong acid mixture with water and subsequent neutralization are highly exothermic. Perform these steps slowly and with adequate cooling.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[6][7][8][9][10][11]

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value.

-

Spectroscopic Analysis:

-

¹H NMR and ¹⁹F NMR: To confirm the structure and regiochemistry of the product.

-

¹³C NMR: To further confirm the carbon skeleton.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.[12]

-

Conclusion

The synthesis of this compound via direct nitration of 2-Amino-6-(trifluoromethyl)pyridine is a robust and efficient method for accessing this valuable building block. Careful control of the reaction conditions, particularly temperature, is crucial for achieving a good yield and purity of the desired product. The protocol outlined in this guide, when executed with the appropriate safety precautions, provides a reliable pathway for the laboratory-scale preparation of this important intermediate for applications in drug discovery and agrochemical synthesis.

References

- CN101648905B - Preparation method of 2-chloro-6-trichloromethyl pyridine - Google P

- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P

- The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI.

- How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? - FAQ - Guidechem.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com.

- US3838136A - Preparation of 2-chloro-3-aminopyridine - Google P

- Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development - ACS Public

- Synthesis of 2-amino-3-nitro-6-chloro-pyridine - PrepChem.com.

- US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google P

- US9284258B2 - Process for the reduction of nitro derivatives to amines - Google P

- 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3 - Sigma-Aldrich.

- SAFETY D

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google P

- This compound - BLDpharm.

- 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem.

- Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed.

- 2-Chloro-6-(trifluoromethyl)

- Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- 6-(Trifluoromethyl)

- SAFETY D

- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

- 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 | Tokyo Chemical Industry UK Ltd.

- 2,3-diaminopyridine - Organic Syntheses Procedure.

- 6-Chloro-4-(trifluoromethyl)

- 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one | 117519-07-0 - Sigma-Aldrich.

- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters - ACS Public

- WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google P

- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC.

- CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google P

Sources

- 1. nbinno.com [nbinno.com]

- 2. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-氨基-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. 893444-21-8|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to 3-Nitro-6-(trifluoromethyl)pyridin-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical identity, reliable synthetic protocols, characteristic reactivity, and its role as a crucial intermediate in the development of advanced chemical entities.

Chemical Identity and Physicochemical Profile

The formal IUPAC name for the compound is This compound . It is a substituted pyridine, a class of heterocyclic compounds that are integral to a vast number of biologically active molecules. The presence of both a nitro (-NO₂) group, a strong electron-withdrawing group, and a trifluoromethyl (-CF₃) group significantly influences the molecule's electronic properties and reactivity. The trifluoromethyl group, in particular, is a valued substituent in drug design for its ability to enhance metabolic stability, membrane permeability, and binding affinity.[1]

Key identifiers and properties are summarized below:

| Property | Value | Source |

| IUPAC Name | This compound | BLDpharm[2] |

| CAS Number | 893444-21-8 | BLDpharm[2] |

| Molecular Formula | C₆H₄F₃N₃O₂ | BLDpharm[2] |

| Molecular Weight | 207.11 g/mol | BLDpharm[2] |

| Canonical SMILES | C1=CC(=C(C(=N1)N)[O-])C(F)(F)F | BLDpharm[2] |

| Appearance | Yellow Solid (Typical) | - |

| Storage | Inert atmosphere, 2-8°C, protect from light | BLDpharm[2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines, especially those bearing a trifluoromethyl group, is a significant area of research.[3] A common and logical synthetic pathway to this compound begins with a more readily available precursor, 2-amino-6-(trifluoromethyl)pyridine. This approach involves a regioselective nitration step.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies the primary disconnection at the C-N bond of the nitro group, pointing to a nitration reaction as the key final step.

Detailed Experimental Protocol: Nitration of 2-Amino-6-(trifluoromethyl)pyridine

This protocol describes a standard electrophilic aromatic substitution (nitration) tailored for an electron-rich aminopyridine system. The choice of reagents and conditions is critical to achieve the desired regioselectivity and prevent over-nitration or degradation.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cooled to 0°C in an ice-water bath, add fuming nitric acid (HNO₃, ~1.1 eq) dropwise.

-

Causality Insight: Concentrated sulfuric acid serves as both the solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperature (0°C) to control the exothermic nature of the nitration and to minimize potential side reactions. The amino group is a strong activating group, making the pyridine ring susceptible to electrophilic attack.

-

-

Reaction Execution: Maintain the reaction mixture at 0°C and stir for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product. The acidic solution is then neutralized with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of ~7-8.

-

Causality Insight: The addition to ice dissipates the heat generated from the acid-base neutralization. Neutralization is necessary to deprotonate the aminopyridine product, reducing its solubility in water and facilitating its isolation.

-

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Reactivity and Synthetic Utility

This compound possesses three key functional groups that dictate its reactivity: the nucleophilic amino group, the electrophilic nitro group (upon reduction), and the pyridine ring itself, which can participate in various coupling reactions.

-

Amino Group (-NH₂): The primary amine can act as a nucleophile. It readily undergoes acylation, sulfonylation, and alkylation, allowing for the straightforward introduction of diverse side chains. This is a common strategy in medicinal chemistry to modulate a compound's properties.

-

Nitro Group (-NO₂): The nitro group is a versatile functional handle. It can be readily reduced to an amino group using standard conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This unmasks a new nucleophilic site, creating a diamino-pyridine scaffold which is a precursor for building fused heterocyclic ring systems.

-

Pyridine Ring: The pyridine core can be functionalized via cross-coupling reactions, although the electron-withdrawing nature of the nitro and trifluoromethyl groups influences the choice of suitable reaction conditions.

This multi-functional nature makes the compound a valuable intermediate for constructing a library of derivatives for structure-activity relationship (SAR) studies.[4]

Applications in Drug Discovery and Agrochemicals

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals and agrochemicals. Substituted aminopyridines, particularly those containing trifluoromethyl groups, are privileged structures found in many active ingredients.[5]

While specific drugs containing the exact this compound scaffold are not prominently disclosed in the public domain, its isomers and related analogues are crucial. For instance, compounds like 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine have been investigated as potent androgen receptor (AR) antagonists for treating prostate cancer.[6][7] This highlights the utility of the nitropyridine core in developing targeted therapies.

The general class of amino-trifluoromethylpyridines serves as essential intermediates for a range of bioactive molecules, including insecticides and herbicides, where the trifluoromethyl group contributes to the compound's efficacy and stability.[8]

Safety and Handling

As with all nitroaromatic compounds and fluorinated reagents, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Statements (Typical for class): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- Vertex AI Search. (2026). 6-(Trifluoromethyl)

-

Sharma, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. ResearchGate. Available at: [Link]

-

Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

ResearchGate. (2024). Discovery of 5-Nitro- N -(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Available at: [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Available at: [Link]

-

PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Available at: [Link]

-

PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Available at: [Link]

- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link] (Note: A more general reference on fluorine in medicinal chemistry, as the original ACS link was a list of articles).

-

ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to.... Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 893444-21-8|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

1H NMR and 13C NMR of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core is decorated with three distinct substituents: an electron-donating amine group (-NH₂) and two powerful electron-withdrawing groups, a nitro (-NO₂) and a trifluoromethyl (-CF₃). This unique electronic arrangement makes it a valuable synthetic intermediate.[1][2] Elucidating and confirming the precise structure of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explore the underlying principles that govern the spectral appearance. By dissecting the influence of each substituent on the pyridine ring's electronic environment, we can predict the chemical shifts and coupling patterns with high confidence. This document is structured to serve as a practical reference for scientists, explaining the causality behind spectral features and outlining a robust, self-validating workflow for structural confirmation.

Theoretical Framework: Substituent Effects on the Pyridine Ring

The chemical shifts observed in the NMR spectrum are exquisitely sensitive to the electron density around each nucleus. In this compound, the interplay of the three substituents creates a highly polarized aromatic system.

-

Amine Group (-NH₂ at C2): The nitrogen atom's lone pair of electrons participates in resonance with the pyridine ring, donating electron density. This is a strong activating group, which tends to shield the ring's protons and carbons, shifting their NMR signals to a higher field (lower ppm).[3][4]

-

Nitro Group (-NO₂ at C3): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the ring through both inductive and resonance effects, pulling electron density away from the aromatic system.[2] This deshielding effect causes adjacent nuclei to resonate at a lower field (higher ppm).[5][6]

-

Trifluoromethyl Group (-CF₃ at C6): The trifluoromethyl group exerts a potent electron-withdrawing effect purely through induction (the σ-framework) due to the high electronegativity of the fluorine atoms.[7] This leads to significant deshielding of nearby nuclei. The ¹⁹F nuclei also couple with the ¹³C nucleus of the CF₃ group, providing a characteristic signature in the carbon spectrum.

The cumulative effect is a "push-pull" system where the amine group donates electron density while the nitro and trifluoromethyl groups strongly withdraw it. This leads to a wide dispersion of chemical shifts in both the proton and carbon spectra.

Predicted ¹H NMR Spectrum Analysis

The molecule has two aromatic protons and two amine protons, leading to a relatively simple but informative ¹H NMR spectrum.

Aromatic Region (δ 7.0 - 9.0 ppm)

The two protons on the pyridine ring, H4 and H5, are adjacent and will therefore exhibit spin-spin coupling, appearing as a pair of doublets (an AX system).

-

H5 Proton: This proton is positioned ortho to the strongly electron-withdrawing nitro group (-NO₂). This proximity will cause significant deshielding, pushing its signal substantially downfield. We predict its chemical shift to be in the δ 8.3 - 8.6 ppm range.

-

H4 Proton: This proton is para to the -NO₂ group and meta to the -CF₃ group, both of which withdraw electron density. However, it is also meta to the electron-donating -NH₂ group. The net effect will be a downfield shift, but less pronounced than for H5. We predict its resonance in the δ 7.0 - 7.3 ppm region.

-

Coupling Constant (J): The coupling between these two adjacent protons (³JHH) on the pyridine ring is typically in the range of 8.0 - 9.0 Hz .

Amine Region (δ 6.5 - 7.5 ppm)

The two protons of the primary amine (-NH₂) will typically appear as a single, broad resonance due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

-

Chemical Shift: The exact position is highly dependent on the solvent, concentration, and temperature but is expected in the δ 6.5 - 7.5 ppm range.

-

D₂O Exchange: A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR sample. The amine protons will exchange with deuterium, causing the -NH₂ signal to disappear from the spectrum, a definitive validation of its assignment.[3]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H5 | 8.3 - 8.6 | Doublet (d) | ~8.5 | Deshielded by adjacent -NO₂ group. |

| H4 | 7.0 - 7.3 | Doublet (d) | ~8.5 | Influenced by all three substituents. |

| -NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | N/A | Chemical shift is variable; signal disappears upon D₂O addition. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will display six distinct signals: five for the carbon atoms of the pyridine ring and one for the trifluoromethyl carbon. The strong and varied electronic effects of the substituents will lead to a wide chemical shift range.

-

C2 (bearing -NH₂): This carbon is directly attached to the electron-donating amine group, which typically results in a significant upfield shift. We predict its resonance around δ 150 - 155 ppm .

-

C3 (bearing -NO₂): Attached to the strongly deshielding nitro group, this carbon is expected to be shifted downfield, likely in the δ 145 - 150 ppm range.

-

C4: This carbon will be influenced by the adjacent nitro group and the para-positioned CF₃ group. Its chemical shift is predicted to be around δ 115 - 120 ppm .

-

C5: This carbon is adjacent to the CF₃-bearing C6 and is expected to resonate in the aromatic region, likely around δ 135 - 140 ppm .

-

C6 (bearing -CF₃): The direct attachment of the trifluoromethyl group will deshield this carbon. Furthermore, it will exhibit coupling to the three fluorine atoms (¹JCF), appearing as a quartet (q) . Its predicted chemical shift is in the δ 140 - 145 ppm range.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group itself will also appear as a prominent quartet due to the large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz). It will be found in the δ 120 - 125 ppm region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C2 | 150 - 155 | Singlet | N/A |

| C3 | 145 - 150 | Singlet | N/A |

| C6 | 140 - 145 | Quartet (q) | ²JCF ≈ 35-40 |

| C5 | 135 - 140 | Singlet | N/A |

| -CF₃ | 120 - 125 | Quartet (q) | ¹JCF ≈ 270-280 |

| C4 | 115 - 120 | Singlet | N/A |

Experimental Protocols for a Self-Validating Workflow

To ensure the acquisition of high-quality, unambiguous data, a structured experimental approach is essential. This workflow represents a self-validating system, where initial hypotheses from 1D spectra are definitively confirmed with 2D techniques.

Sample Preparation and 1D NMR Acquisition

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual water peak does not typically interfere with the aromatic region.[8][9] Deuterated chloroform (CDCl₃) is an alternative.[10]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shift to δ 0.00 ppm.[8]

-

¹H NMR Acquisition:

-

Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.[11]

-

Pulse Program: A standard single-pulse experiment (e.g., Bruker's 'zg30') is sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm.

-

Acquisition Time: Use an acquisition time of at least 3-4 seconds for high resolution.

-

Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., Bruker's 'zgpg30') is used to produce singlets for all proton-bearing carbons.

-

Spectral Width: Set a spectral width of approximately 240 ppm.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Definitive Structure Confirmation with 2D NMR

While the 1D spectra provide strong evidence, 2D NMR experiments are required for unequivocal assignment. This is the core of a self-validating protocol.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A cross-peak between the signals at δ 8.3-8.6 and δ 7.0-7.3 would definitively prove that H4 and H5 are adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would show a cross-peak between the H4 signal and the C4 signal, and another between the H5 signal and the C5 signal, confirming their assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary (non-protonated) carbons. For example, the H5 proton should show a correlation to C3, C4, and C6, while the H4 proton should show correlations to C2, C3, and C5.

Visualization of Key Relationships

Molecular Structure and Numbering

Caption: IUPAC numbering for this compound.

NMR Assignment Workflow

Caption: Self-validating workflow for definitive NMR-based structure elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are dictated by the powerful and competing electronic effects of its substituents. A thorough understanding of these principles allows for the accurate prediction of the spectral features: two distinct doublets in the ¹H aromatic region, a broad exchangeable amine signal, and six well-dispersed signals in the ¹³C spectrum, including two characteristic quartets from the trifluoromethyl group. While 1D NMR provides a strong preliminary fingerprint, this guide emphasizes a workflow grounded in scientific integrity, where predictions are rigorously tested and confirmed through a suite of 2D NMR experiments (COSY, HSQC, and HMBC). This multi-tiered approach ensures the highest level of confidence in structural assignment, a critical standard for researchers in drug development and chemical sciences.

References

-

Strohmeier, G. A., & Kappe, C. O. (2011). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2011(3), M735. [Link]

-

Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

Perandones, G. F., & Previtera, L. (2012). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 1094-1106. [Link]

-

Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104995. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for an article. [Link]

-

Bexrud, J. A., & Schafer, L. L. (2009). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Link]

-

American Chemical Society. (2024). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Baya, M., et al. (2007). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 46(15), 6093-6103. [Link]

-

Devoe, C. A., et al. (2018). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 6, 490. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitropyridine. PubChem. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)pyridine. PubChem. Retrieved January 27, 2026, from [Link]

-

Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4976-4989. [Link]

-

Kowalska, J., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2107-2118. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. Retrieved January 27, 2026, from [Link]

-

Wiley. (n.d.). 3-Nitropyridine. SpectraBase. Retrieved January 27, 2026, from [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

- 1. 893444-21-8|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. epfl.ch [epfl.ch]

- 11. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fused Heterocyles Using 3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Introduction: Navigating the Synthesis of Novel Fused Pyridines

Fused pyridine scaffolds are cornerstones in medicinal chemistry and drug discovery, prized for their diverse pharmacological activities. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. When combined with a nitro group, the resulting pyridine ring is highly electron-deficient, presenting both a unique synthetic challenge and an opportunity to create novel molecular architectures.

This guide provides a comprehensive overview and detailed protocols for the utilization of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine as a key building block for the synthesis of fused heterocycles, particularly imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines. These target scaffolds are of significant interest due to their prevalence in a range of clinically used drugs.

Due to the strong electron-withdrawing nature of both the nitro and trifluoromethyl substituents, the nucleophilicity of the 2-amino group and the pyridine nitrogen is significantly attenuated. This necessitates a careful selection of reaction partners and conditions, often requiring more forcing conditions than those used for more electron-rich 2-aminopyridines. The protocols outlined below are based on established methodologies for related compounds and have been adapted to address the specific reactivity of this challenging substrate.

Part 1: Synthesis of 6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine core is a versatile transformation, with several established methods. For a highly deactivated substrate such as this compound, the classic condensation with α-haloketones (the Tchichibabin reaction) is a primary route to explore.

Causality Behind Experimental Choices:

The reaction of a 2-aminopyridine with an α-haloketone proceeds via an initial SN2 reaction between the exocyclic amino group and the α-haloketone, followed by cyclization and dehydration. The strong electron-withdrawing groups on our substrate will slow down the initial nucleophilic attack. Therefore, the choice of a non-protic, polar solvent like DMF or DMSO is crucial to solvate the transition state and facilitate the reaction. Elevated temperatures are necessary to overcome the activation energy barrier. The addition of a non-nucleophilic base can be beneficial in scavenging the HBr generated during the reaction, but care must be taken to avoid side reactions.

Experimental Protocol 1: Synthesis of 2-Aryl-6-nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridines

This protocol details the synthesis of 2-phenyl-6-nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine as a representative example.

Materials:

-

This compound

-

2-Bromoacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), 2-bromoacetophenone (1.1 eq), and sodium bicarbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of 0.2 M with respect to the aminopyridine.

-

Reaction: Stir the mixture at 120 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to proceed over 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 2-phenyl-6-nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine.

Data Presentation: Expected Outcomes and Variations

| Reagent/Condition | Variation | Expected Outcome | Rationale |

| α-Haloketone | Electron-donating groups on the aryl ring | Faster reaction rate | Increased electrophilicity of the carbonyl carbon. |

| Electron-withdrawing groups on the aryl ring | Slower reaction rate | Decreased electrophilicity of the carbonyl carbon. | |

| Solvent | DMSO | May increase reaction rate | Higher boiling point and polarity can enhance solubility and reaction kinetics. |

| Temperature | 100-140 °C | Optimization of yield vs. side products | Lower temperatures may not be sufficient to drive the reaction to completion, while higher temperatures could lead to decomposition. |

| Base | K₂CO₃ | Potentially faster reaction | A stronger base can facilitate the final dehydration step. |

Visualization: Reaction Workflow

Caption: Workflow for the synthesis of 2-Aryl-6-nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridines.

Part 2: Synthesis of 6-Nitro-7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridines

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold from 2-aminopyridines can be achieved through several routes. One of the most direct methods involves the reaction with a source of a one-carbon unit that also provides the remaining two nitrogen atoms of the triazole ring. A common approach is the cyclization of an N-(pyridin-2-yl)formamidoxime intermediate.

Causality Behind Experimental Choices:

The formation of the triazole ring from a 2-aminopyridine generally requires the initial formation of an amidine or a related intermediate, followed by an oxidative cyclization to form the N-N bond. Given the electron-deficient nature of this compound, the initial reaction with a formylating agent or its equivalent might be sluggish. The subsequent cyclization often requires an oxidizing agent to facilitate the formation of the triazole ring.

Proposed Protocol 2: Two-Step Synthesis of 6-Nitro-7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine

This proposed protocol is a two-step sequence involving the formation of an N-pyridyl formamidine followed by oxidative cyclization.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

-

Acetic Anhydride

Instrumentation:

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

Step-by-Step Methodology:

Step 1: Formation of N'-(3-Nitro-6-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide dimethyl acetal (5.0 eq).

-

Reaction: Heat the mixture to 100 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to obtain the crude formamidine intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to 6-Nitro-7-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridine

-

Intermediate Formation: Dissolve the crude formamidine from Step 1 in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq). Stir the mixture at room temperature for 2 hours.

-

Cyclization: Add acetic anhydride (3.0 eq) to the reaction mixture and heat to reflux for 3 hours.

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure. Add water to the residue and extract with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the final product.

Visualization: Proposed Reaction Mechanism

Caption: Proposed two-step synthesis of the triazolo[1,5-a]pyridine core.

Part 3: Alternative Strategies and Future Directions

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4] This reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide. While the highly deactivated nature of this compound may pose a challenge for this reaction, it is a viable route to explore, potentially with the use of Lewis acid catalysts to activate the intermediate imine.[5]

Furthermore, the nitro group on the fused heterocycle products can serve as a synthetic handle for further derivatization. Reduction of the nitro group to an amine would provide a key intermediate for the synthesis of a variety of substituted analogs, which could be of interest for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

The synthesis of fused heterocycles from this compound is a challenging yet rewarding endeavor. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines. Careful optimization of reaction conditions will be key to achieving good yields with this electron-deficient substrate. The resulting fused heterocycles are valuable building blocks for the development of new therapeutics and functional materials.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PubMed Central. [Link]

-

The Groebke‐Blackburn‐Bienaymé Reaction. ResearchGate. [Link]

-

Regioselective Synthesis of 5-(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidines from β-Enamino Diketones. ResearchGate. [Link]

-

6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]

-

The Groebke-Blackburn-Bienaymé Reaction. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

-

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Publishing. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. [Link]

-

Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

-

1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [Link]

-

Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. [Link]

-

Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

- JPH06287176A - Production of 2-amino-3-nitropyridine.

-

Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. [Link]

-

The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]

-

Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones. ResearchGate. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Welcome to the technical support center for the synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the amination of a 2-chloro-3-nitro-6-(trifluoromethyl)pyridine precursor. The electron-withdrawing nature of both the nitro group and the trifluoromethyl group, combined with the pyridine ring nitrogen, activates the 2-position for nucleophilic attack by ammonia.

Understanding the Reaction Mechanism

The reaction mechanism involves the attack of ammonia on the electron-deficient carbon at the 2-position of the pyridine ring, which is ortho to the strongly electron-withdrawing nitro group. This forms a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride leaving group yields the desired 2-amino product. The regioselectivity is generally high due to the strong activation by the adjacent nitro group.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Low or No Product Formation | 1. Inactive Starting Material: The 2-chloro-3-nitro-6-(trifluoromethyl)pyridine may have degraded. 2. Insufficiently Reactive Ammonia Source: The concentration or form of ammonia may not be suitable. 3. Low Reaction Temperature: The activation energy for the SNAr reaction is not being met. 4. Presence of Water: Water can compete with ammonia as a nucleophile, leading to the formation of the corresponding 2-hydroxy byproduct. | 1. Verify Starting Material Purity: Confirm the identity and purity of the starting material using techniques like NMR or GC-MS. If necessary, purify the starting material before use. 2. Use Anhydrous Ammonia Source: Employ anhydrous ammonia gas dissolved in a suitable solvent or use a solution of ammonia in an organic solvent like isopropanol or dioxane. Aqueous ammonia can lead to side reactions. 3. Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Be cautious of excessive heat, which can lead to decomposition. 4. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |

| Formation of Multiple Products (Low Selectivity) | 1. Reaction at the 6-Position: Although less likely, nucleophilic attack at the 6-position can occur. 2. Formation of 2-hydroxy-3-nitro-6-(trifluoromethyl)pyridine: As mentioned, water contamination can lead to this byproduct. 3. Over-reaction/Decomposition: Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products. | 1. Control Reaction Temperature: Lowering the reaction temperature may improve regioselectivity. The inductive effect of the nitro group strongly favors attack at the C-2 position, but at higher temperatures, the thermodynamic product from attack at C-6 might become more prevalent.[1] 2. Strict Anhydrous Conditions: As detailed above, eliminating water is crucial. 3. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to avoid the formation of byproducts. |

| Difficult Product Isolation/Purification | 1. Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery during workup. 2. Formation of Emulsions During Extraction: The presence of polar byproducts can complicate phase separation. 3. Co-elution of Impurities During Chromatography: Structurally similar byproducts may be difficult to separate from the desired product. | 1. Solvent Selection for Workup: After the reaction, consider adding a non-polar solvent in which the product is less soluble to induce precipitation. Alternatively, carefully remove the reaction solvent under reduced pressure. 2. Brine Wash: During aqueous workup, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. 3. Optimize Chromatography Conditions: Screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often provides good separation. |

Frequently Asked Questions (FAQs)

Q1: What is the best source of ammonia for this reaction?

A1: Anhydrous ammonia gas dissolved in a suitable organic solvent, such as isopropanol or dioxane, is often the preferred choice. This minimizes the presence of water, which can lead to the formation of the 2-hydroxy byproduct. Alternatively, a solution of ammonia in methanol can be used, but care should be taken to use a high concentration and anhydrous grade.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to separate the starting material from the product. The starting material (2-chloro-3-nitro-6-(trifluoromethyl)pyridine) is generally less polar than the product (this compound). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.

Q3: What are the expected 1H NMR chemical shifts for the product?

A3: While the exact chemical shifts will depend on the solvent used, you can expect to see two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The amino protons will likely appear as a broad singlet.

Q4: Is it possible to use aqueous ammonia?

A4: While it may be possible to use concentrated aqueous ammonia, it is generally not recommended due to the increased risk of forming the 2-hydroxy byproduct through hydrolysis of the starting material. If aqueous ammonia is the only option, it is crucial to use a large excess and carefully control the reaction temperature to favor the amination reaction.

Q5: What is a typical workup procedure?

A5: A typical workup involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Experimental Protocols

Synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (Precursor)

A detailed protocol for the synthesis of the precursor can be adapted from procedures for similar compounds.[2] This typically involves the nitration of 2-chloro-6-(trifluoromethyl)pyridine.

Example Protocol for the Amination of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

This protocol is a representative example based on the amination of similar chloronitropyridines and should be optimized for your specific experimental setup.

Materials:

-

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

-

Anhydrous isopropanol

-

Ammonia gas

-

Ethyl acetate

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 2-chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous isopropanol.

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous ammonia gas through the solution for 15-30 minutes, ensuring a steady but not overly vigorous flow.

-

After saturation with ammonia, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Visualizing the Workflow

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

-

PrepChem. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Available from: [Link]

- Google Patents. CN102532010A - Preparation method of 2-chloro-3-aminopyridine.

- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development. Available from: [Link]

-

PubChem. 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Available from: [Link]

- Google Patents. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

-

Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]

Sources

Technical Support Center: Synthesis & Purification of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine

[1]

Ticket System Status: ONLINE Subject: Troubleshooting Impurity Profiles & Synthetic Anomalies CAS Reference: 893444-21-8 (Target), 34486-24-3 (Precursor Amine)[1]

Executive Summary: The Synthetic Landscape

Researchers targeting 3-Nitro-6-(trifluoromethyl)pyridin-2-amine often encounter purity issues stemming from pathway selection.[1] Experience in process chemistry dictates that the "obvious" route (direct nitration) is often the most problematic regarding regioselectivity.[1]

This guide addresses the two primary synthetic workflows:

Part 1: Troubleshooting The Route (Recommended)

Workflow: 2-Chloro-6-(trifluoromethyl)pyridine

Critical Impurity: The "Hydrolysis" Artifact

Symptom: You observe a yellow/orange solid that is insoluble in organic solvents (DCM/EtOAc) but soluble in aqueous base.[1] LC-MS shows a mass of M+1 = 209 (Target is 208).[1] Identity: 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one (Pyridone derivative).[1]

| Diagnostic | Target Molecule | Hydrolysis Impurity |

| Structure | 2-Amino-pyridine | 2-Pyridone (Tautomer of 2-Hydroxy) |

| Formation Cause | Correct | Reaction with |

| Solubility | Soluble in EtOAc, DCM | Poor in organics; Soluble in NaOH |

| Weak base | Weak acid (Phenolic OH) |

Root Cause Analysis: The 2-chloro-3-nitro-6-(trifluoromethyl)pyridine intermediate is highly activated toward nucleophiles due to the electron-withdrawing effects of both the nitro group (ortho) and the trifluoromethyl group (meta).

-

Mechanism: If the ammonia source is aqueous (

) or the solvent (THF/Isopropanol) is "wet," the hydroxide ion (

Corrective Protocol (The Anhydrous Fix):

-

Switch Reagent: Do not use aqueous ammonium hydroxide if the impurity exceeds 5%.[1] Use 7N Ammonia in Methanol or bubble anhydrous

gas.[1] -

Solvent System: Use anhydrous THF or Acetonitrile.[1]

-

Temperature: Lower the temperature to 0°C during addition. Hydrolysis has a higher activation energy than aminolysis; keeping it cold favors the amine.[1]

Diagram: The Divergent Pathway

Caption: Competitive nucleophilic attack on the activated chloro-pyridine precursor. Path A yields the target; Path B yields the pyridone impurity.

Part 2: Troubleshooting The Direct Nitration Route

Workflow: 2-Amino-6-(trifluoromethyl)pyridine

Critical Impurity: The Regioisomer

Symptom: TLC shows two spots with very similar

Technical Explanation:

The amino group (

-

Position 3 (Ortho): Sterically hindered by the amine and flanked by the ring nitrogen.[1]

-

Position 5 (Para): Less sterically hindered, though adjacent to the electron-withdrawing

group.[1]

In standard mixed-acid nitration (

Purification Strategy (If you are stuck with the mixture):

-

Flash Chromatography: The 3-nitro isomer (target) usually has a higher

than the 5-nitro isomer due to intramolecular hydrogen bonding between the nitro oxygen and the amine hydrogen (-

Solvent System: Hexane/Ethyl Acetate (gradient 90:10 to 70:30).[1]

-

-

Recrystallization: The 3-nitro isomer often forms defined needles, whereas the mixture is amorphous.[1] Try recrystallization from hot Ethanol.

Part 3: Validated Experimental Protocol ( Method)

This protocol is designed to minimize the Pyridone impurity described in Part 1.

Reagents:

-

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq)[1]

-

Ammonia (7N in Methanol) (3.0 eq)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step:

-

Preparation: Charge a pressure vessel (sealed tube or autoclave) with 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine dissolved in anhydrous THF (5 mL/mmol).

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temp suppresses hydrolysis rates.[1]

-

Addition: Add the Ammonia/Methanol solution dropwise. Seal the vessel immediately.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4-6 hours.

-

Workup (Critical for Purity):

-

Yield Expectation: 85-95% Yellow Solid.

Part 4: FAQ - Rapid Fire Troubleshooting

Q: Why is my product turning red/brown upon storage? A: Nitro-anilines and nitro-aminopyridines are photosensitive and prone to oxidation.[1] Store the compound in amber vials under Argon at 4°C. The color change indicates N-oxide formation or azo-dimerization on the surface.

Q: Can I use Sodium Azide (

Q: I see a mass of M+16 (224) in LCMS. What is it? A: This is likely the N-oxide .[1] If you used harsh oxidation conditions or old starting material, the pyridine nitrogen can oxidize.

References

-

Synthesis of Chloro-Nitro Precursor

-

General Reactivity of Trifluoromethylpyridines

-

Regioselectivity in Pyridine Nitration

-

Physical Properties & Safety (Amine Precursor)

Sources

- 1. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Guide: Stability and Storage of 3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Document ID: TSS-202601-08A Revision: 1.0

Overview & Core Stability Profile

3-Nitro-6-(trifluoromethyl)pyridin-2-amine is a key intermediate in pharmaceutical and agrochemical research, valued for its unique electronic and structural properties. The presence of a nitro group, an amine, and a trifluoromethyl group on the pyridine ring creates a molecule with specific reactivity and, consequently, specific stability concerns. Proper handling and storage are not merely best practices; they are critical for ensuring experimental reproducibility, preventing the generation of unknown impurities, and maintaining the safety of laboratory personnel.

This guide provides an in-depth look at the stability profile of this compound and offers practical, field-tested advice for its storage and handling. The core principle of our recommendations is to mitigate the primary drivers of degradation: temperature, moisture, and reaction with incompatible materials.

Recommended Storage Conditions: At a Glance

For rapid assessment, the following table summarizes the ideal storage parameters for this compound.

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Cool Environment (2-8 °C Recommended) | High temperatures increase molecular activity, which can accelerate decomposition or unwanted side reactions.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The amine group is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[2] |

| Moisture | Dry/Desiccated | The compound is sensitive to humidity, which can affect purity and potentially lead to hydrolysis.[1] Store in a desiccator or dry box. |

| Light | Amber Vial / Dark Location | Nitro-aromatic compounds can be sensitive to light, which can catalyze degradation. |

| Container | Tightly Sealed Original Container | Prevents exposure to air and moisture and avoids contamination.[3][4][5][6] |

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers during the handling and storage of this compound.

Q1: What are the absolute ideal long-term storage conditions for a new, unopened bottle?

A: For optimal long-term stability, an unopened container should be stored in a refrigerator at 2-8°C, preferably within a desiccator cabinet to ensure a consistently dry environment. The container should be kept tightly closed and away from any light sources.[3][4] Before use, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q2: What chemicals and material types must I keep this compound away from?

A: It is critical to store this compound separately from several classes of chemicals due to its active chemical properties.[1]

-

Strong Oxidizing Agents: The amine group can be readily oxidized, leading to degradation.

-

Strong Acids and Bases: The pyridine nitrogen and the exocyclic amine are basic and will react violently with strong acids.[1] Strong bases can deprotonate the amine, potentially initiating other reactions.

-

Moisture/Water: High humidity or direct contact with water can compromise the sample's purity.[1]

Q3: I’ve noticed the color of my compound has changed from a light yellow to a darker yellow/brown. What does this indicate?

A: A visible change in color is a primary indicator of potential degradation. While the compound is typically a light yellow solid, the formation of darker, often polymeric or oxidized byproducts, can lead to this change. This does not automatically mean the material is unusable, but it strongly suggests a loss of purity. We highly recommend performing a purity analysis (see Protocol 7.1) before proceeding with any critical experiments.

Q4: What are the likely chemical degradation pathways for this molecule?

A: Understanding the potential degradation mechanisms helps in appreciating the storage requirements. The primary routes involve the compound's functional groups.

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound. This method is based on standard analytical techniques for nitro- and amino-aromatic compounds. [7] 5.1 Objective: To determine the purity of the sample by separating the main compound from potential degradation products using High-Performance Liquid Chromatography (HPLC) with UV detection.

5.2 Materials & Equipment:

-

HPLC system with UV-Vis Detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Sample of this compound

-

Volumetric flasks, pipettes, and autosampler vials

5.3 Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the compound.

-

Dissolve in 5 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Perform a 1:10 dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B to create a final concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

-

-

HPLC Conditions:

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Program:

-

0.0 min: 20% B

-

15.0 min: 80% B

-

18.0 min: 80% B

-

18.1 min: 20% B

-

22.0 min: 20% B

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

-

The presence of multiple or broadened peaks may indicate degradation or impurity.

-

References

-

Pipzine Chemicals. (n.d.). 3-Bromo-6-(Trifluoromethyl)Pyridine-2-Amine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Al-Malah, K. I. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Retrieved from [Link]

-

Afsharpour, M., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Retrieved from [Link]

Sources

- 1. 3-Bromo-6-(Trifluoromethyl)Pyridine-2-Amine | Chemical Properties, Uses, Safety & Supplier China [pipzine-chem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

handling and safety precautions for 3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Technical Support Center: 3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Welcome to the technical support guide for this compound. This document provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. Given the specific nature of this compound, this guide is designed to address the practical challenges and safety considerations you may encounter during your experiments. The information herein is synthesized from established safety data for the target compound and structurally related molecules to ensure a comprehensive and cautious approach.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a fluorinated, nitro-substituted pyridine derivative, often used as a building block in organic synthesis.[1] Due to its chemical structure, which includes a nitro group and a trifluoromethyl group on a pyridine ring, it should be handled as a potentially hazardous substance.

Based on data from the compound and its structural analogs, the primary hazards include:

The following table summarizes the relevant hazard statements.

| Hazard Class | Hazard Statement | GHS Code | Source |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2][3] |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [2][3] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2][5] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [2] |

Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling this compound?

Due to the compound's hazardous nature, a stringent PPE protocol is mandatory to prevent exposure.[7] The causality here is direct: the compound is a known irritant and potentially toxic upon contact or inhalation, making barrier protection non-negotiable.

| PPE Category | Recommended Equipment | Best Practices & Rationale |

| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[7][8][9] | Prevents eye irritation from dust particles or splashes. The compound is classified as a serious eye irritant.[5] |

| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[7] | Prevents skin contact, which can cause irritation.[4] Always inspect gloves before use and use proper removal techniques to avoid self-contamination.[7] |